molecular formula C43H40F2N10O10S B12400227 PROTAC BRD4 Degrader-6

PROTAC BRD4 Degrader-6

Cat. No.: B12400227
M. Wt: 926.9 g/mol
InChI Key: OCIQBTCUSJZXTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROTAC BRD4 Degrader-6 is a potent small-molecule degrader specifically designed to target and degrade the BRD4 protein. This compound has shown significant potential in inhibiting the expression of c-Myc and inducing apoptosis in cancer cells, particularly in pancreatic cancer cell lines .

Preparation Methods

The synthesis of PROTAC BRD4 Degrader-6 involves a series of chemical reactions that link a BRD4 ligand to an E3 ligase ligand via a linker. The synthetic route typically includes the following steps:

    Synthesis of the BRD4 ligand: This involves the preparation of a small molecule that can specifically bind to the BRD4 protein.

    Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit the E3 ligase.

    Linker attachment: The BRD4 ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.

The reaction conditions for these steps often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Chemical Reactions Analysis

PROTAC BRD4 Degrader-6 undergoes several types of chemical reactions, including:

    Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.

    Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

    Coupling reactions: These reactions involve the joining of two molecules to form a larger molecule. Common reagents include palladium catalysts and ligands.

The major products formed from these reactions include the final PROTAC molecule and various by-products that are typically removed through purification processes .

Scientific Research Applications

PROTAC BRD4 Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC BRD4 Degrader-6 involves the recruitment of an E3 ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of BRD4 in the cell, inhibiting its function and leading to the suppression of downstream targets such as c-Myc. The degradation of BRD4 also disrupts various cellular processes, leading to apoptosis in cancer cells .

Biological Activity

PROTAC (Proteolysis Targeting Chimeras) technology represents a groundbreaking approach in targeted protein degradation, particularly in cancer therapy. The compound PROTAC BRD4 Degrader-6 (referred to as 6b) is a selective degrader of the bromodomain-containing protein 4 (BRD4), which has emerged as a significant target in various malignancies, including basal-like breast cancer (BLBC). This article reviews the biological activity of this compound, detailing its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

This compound functions by recruiting the CRBN (cereblon) E3 ubiquitin ligase complex to ubiquitinate and degrade BRD4. The degradation process occurs via the proteasomal pathway, which is critical for regulating protein levels within cells.

  • Ubiquitination and Degradation :
    • The treatment of BLBC cell lines (HCC1806 and HCC1937) with 6b resulted in increased ubiquitination of BRD4, confirming its role in promoting BRD4 degradation. This effect was inhibited by the proteasome inhibitor MG132, demonstrating that the degradation is proteasome-dependent .
  • Role of CRBN :
    • Knockdown experiments showed that depleting CRBN significantly reduced the cytotoxic effects of 6b, indicating that CRBN is essential for 6b-induced BRD4 degradation and subsequent cell growth inhibition .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in both in vitro and in vivo models:

  • In Vitro Studies :
    • In various BLBC cell lines, 6b exhibited potent growth-inhibitory effects. It induced G1 phase cell cycle arrest while minimally inducing apoptosis compared to other BRD4 degraders . The compound effectively downregulated downstream targets of BRD4, such as KLF5 and c-MYC, which are crucial for cancer cell proliferation.
  • In Vivo Studies :
    • In xenograft models, 6b demonstrated significant tumor growth inhibition without notable toxicity. This suggests a favorable therapeutic index compared to traditional chemotherapeutics .

Comparative Analysis with Other BRD4 Degraders

The performance of this compound was compared with other known BRD4 degraders:

CompoundIC50 (nM)MechanismEfficacy in BLBC
PROTAC 351Ubiquitin-mediatedEffective
MZ1N/ATargets c-MYCEffective
dBET57N/ABET inhibitionModerate
BRD4 Degrader-6 (6b) <10 CRBN-mediated degradationHigh

This compound showed superior selectivity for BRD4 degradation compared to other compounds like dBET57 and MZ1, which have broader targets and mechanisms .

Case Studies

Recent studies have highlighted the potential of PROTACs like 6b in clinical settings:

  • Basal-like Breast Cancer :
    • A study confirmed that 6b effectively inhibited BLBC growth by specifically degrading BRD4, leading to downregulation of oncogenic pathways. The combination of KLF5 inhibitors with 6b showed additive effects on tumor growth inhibition .
  • Acute Myeloid Leukemia :
    • Although primarily focused on other BRD4 degraders, insights from related compounds indicate that targeting BRD4 can also yield significant results in hematological malignancies by modulating c-MYC expression .

Properties

Molecular Formula

C43H40F2N10O10S

Molecular Weight

926.9 g/mol

IUPAC Name

4-[2-(2,4-difluorophenoxy)-5-(ethylsulfonylamino)phenyl]-N-[[1-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-2-oxoethoxy]ethyl]triazol-4-yl]methyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

InChI

InChI=1S/C43H40F2N10O10S/c1-3-66(62,63)51-24-8-11-35(65-36-10-7-23(44)15-31(36)45)27(16-24)29-20-53(2)43(61)39-28(29)17-33(48-39)40(58)46-18-25-19-54(52-50-25)13-14-64-22-38(57)47-32-6-4-5-26-30(32)21-55(42(26)60)34-9-12-37(56)49-41(34)59/h4-8,10-11,15-17,19-20,34,48,51H,3,9,12-14,18,21-22H2,1-2H3,(H,46,58)(H,47,57)(H,49,56,59)

InChI Key

OCIQBTCUSJZXTD-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC(=C(C=C1)OC2=C(C=C(C=C2)F)F)C3=CN(C(=O)C4=C3C=C(N4)C(=O)NCC5=CN(N=N5)CCOCC(=O)NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.